1,2-Diphenyl-2-(phenylsulfonyl)ethanone
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Overview
Description
1,2-Diphenyl-2-(phenylsulfonyl)ethanone is an organic compound with the molecular formula C20H16O3S It is a sulfone derivative of ethanone, characterized by the presence of two phenyl groups and a phenylsulfonyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-2-(phenylsulfonyl)ethanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with phenylsulfonylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding β-ketosulfone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives with additional oxygen atoms.
Reduction: Sulfide derivatives with reduced sulfur content.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,2-Diphenyl-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-(phenylsulfonyl)ethanone involves its interaction with molecular targets, such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Similar structure but with a different substitution pattern.
Benzoylphenylsulfone: Contains a sulfone group attached to a benzoyl moiety.
Diphenylsulfone: Lacks the ethanone backbone but shares the sulfone functionality.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(benzenesulfonyl)-1,2-diphenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22,23)18-14-8-3-9-15-18/h1-15,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCUNOQQIDRICG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300573 |
Source
|
Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33641-39-3 |
Source
|
Record name | NSC137603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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